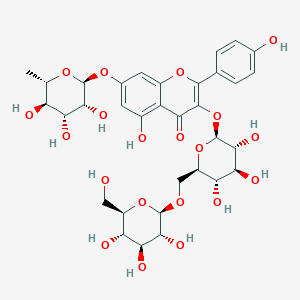

Kaempferol 3-gentiobioside-7-rhamnoside

Description

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1 |

InChI Key |

QFSDWLPMRWDFID-CSNYLUTCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Kaempferol and its derivatives, including kaempferol 3-gentiobioside-7-rhamnoside, have been extensively studied for their anticancer effects. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

-

Mechanisms of Action :

- Kaempferol has been shown to activate apoptosis pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins in breast cancer cells (MCF-7) .

- It also inhibits epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis, by regulating the expression of EMT-related genes such as N-cadherin and Snail .

- In ovarian cancer models, kaempferol reduces VEGF expression, thereby inhibiting angiogenesis and tumor growth .

- Case Studies :

Antioxidant Activity

Kaempferol derivatives are recognized for their antioxidant properties, which help protect cells from oxidative stress. This activity is vital in preventing chronic diseases associated with oxidative damage.

- Research Findings :

Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol and its glycosides has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways.

- Mechanisms :

Cardioprotective Effects

Emerging evidence suggests that kaempferol derivatives may offer cardioprotective benefits by improving endothelial function and reducing cardiovascular risk factors.

- Clinical Insights :

Neuroprotective Effects

Research into the neuroprotective properties of kaempferol has revealed its potential benefits for cognitive health.

- Findings :

Nutritional Applications

As a dietary component found in numerous fruits and vegetables, kaempferol contributes to health benefits associated with plant-based diets.

- Dietary Sources :

Data Table: Summary of Key Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits EMT | Reduces cell viability; inhibits tumor growth |

| Antioxidant | Scavenges free radicals | Lowers oxidative stress markers |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation through NF-kB modulation |

| Cardioprotective | Improves endothelial function; lowers blood pressure | Enhances vascular health |

| Neuroprotective | Protects neurons from oxidative stress | Potential cognitive enhancement |

| Nutritional | Found in various fruits and vegetables | Contributes to health benefits of plant-based diets |

Comparison with Similar Compounds

Structural Variations and Glycosylation Patterns

The biological activity of flavonol glycosides is heavily influenced by glycosylation patterns. Below is a comparative analysis of kaempferol 3-gentiobioside-7-rhamnoside and related compounds:

Key Research Findings and Functional Differences

- Kaempferol 3-O-sophoroside-7-O-glucoside in turnip leaves shows synergistic antioxidant effects with phenolic acids, contributing to dietary health benefits ().

- Role in Plant Physiology: Kaempferol 3-O-rhamnoside-7-O-rhamnoside in Arabidopsis inhibits polar auxin transport (PAT), influencing shoot elongation and root development ().

- Metabolic Stability: Acetylated derivatives like kaempferol 3-O-(6′′-O-acetyl)glucoside-7-O-rhamnoside exhibit enhanced stability in biological matrices, facilitating interactions with proteins such as bovine serum albumin ().

- Bioavailability: Monoglycosides (e.g., kaempferol 7-O-rhamnoside) are more readily absorbed in the human gastrointestinal tract compared to diglycosides, which require enzymatic hydrolysis for bioavailability ().

Q & A

Q. How is Kaempferol 3-gentiobioside-7-rhamnoside structurally characterized in academic research?

Methodological Answer: Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For glycosylation pattern determination:

- ¹H/¹³C NMR : Identifies sugar moieties (e.g., gentiobioside vs. glucoside) by analyzing anomeric proton signals (δ 4.5–5.5 ppm) and glycosidic linkage patterns .

- HR-MS : Confirms molecular weight (e.g., C₃₃H₄₀O₂₀, MW 756.67) and fragmentation patterns to differentiate positional isomers (e.g., 3- vs. 7-glycosylation) .

- Comparative analysis : Cross-referencing with databases like LMSD (Lipid Maps Structure Database) for flavonoid glycosides .

Q. What protocols ensure the purity of this compound for experimental use?

Methodological Answer: Purity validation typically employs:

- HPLC-DAD/UV : Uses C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve peaks at 265–370 nm (flavonoid absorption range). Purity ≥98% is standard for reference materials .

- 1H-NMR : Detects residual solvents (e.g., DMSO) or impurities via integration of non-target proton signals .

- Water content testing : Karl Fischer titration for hygroscopic samples, critical for stability in long-term storage .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Short-term : Store at 15–25°C in airtight, light-protected containers with desiccants to prevent hydrolysis of glycosidic bonds .

- Long-term : Freeze at -20°C (powder) or -80°C (solution in DMSO/PEG300) to avoid enzymatic or oxidative degradation .

- Stability monitoring : Periodic HPLC reanalysis every 6–12 months to detect degradation products .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathway of this compound in plants?

Methodological Answer:

- Gene coexpression analysis : Use transcriptomic databases (e.g., ATTED-II) to identify glycosyltransferases (UGTs) correlated with flavonoid biosynthesis .

- Enzyme functional assays : Recombinant UGTs (e.g., UGT89C1) are tested with kaempferol aglycone and UDP-sugars (rhamnose, glucose) to confirm regioselectivity (e.g., 7-O-rhamnosylation) .

- Mutant validation : Compare metabolite profiles of wild-type and UGT-knockout plants via LC-MS to confirm pathway steps .

Q. What computational approaches predict the bioactivity of this compound?

Methodological Answer:

- In silico screening : Use platforms like Way2Drug to calculate Pa (probability of activity) and Pi (probability of inactivity) based on structural fingerprints. A Pa >0.7 suggests significant anticancer or anti-inflammatory potential .

- Molecular docking : Simulate interactions with targets (e.g., COX-2, NF-κB) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with flavonoid cores .

Q. How are contradictory data on glycosylation site specificity resolved?

Methodological Answer:

- Isomer-specific assays : Use enzymatic hydrolysis (e.g., β-glucosidase vs. α-rhamnosidase) to cleave specific glycosidic bonds, followed by LC-MS to map substituent positions .

- Isotopic labeling : Incubate plants with ¹³C-labeled glucose/rhamnose to track incorporation into 3- vs. 7-positions via NMR .

Q. What experimental designs assess the synergy of this compound with other flavonoids?

Methodological Answer:

- Combinatorial screening : Use fractional inhibitory concentration (FIC) index assays in cell models (e.g., cancer lines) to evaluate additive/synergistic effects with quercetin or luteolin .

- Metabolomic profiling : UPLC-QTOF-MS quantifies changes in secondary metabolites (e.g., increased kaempferol aglycone) under co-treatment conditions .

Q. How is enzyme specificity for this compound biosynthesis validated?

Methodological Answer:

- Substrate scope testing : Incubate recombinant UGTs with flavonoid aglycones (e.g., quercetin, myricetin) and UDP-sugars. LC-MS/MS identifies products; UGT89C1 shows strict specificity for 7-O-rhamnosylation of 3-O-glycosylated kaempferol .

- Kinetic analysis : Determine Km and kcat values for UDP-rhamnose vs. UDP-glucose to quantify sugar donor preference .

Q. What methodologies address low bioavailability in in vivo studies?

Methodological Answer:

- Formulation optimization : Use solubilizing agents (e.g., 5% DMSO + 30% PEG300) to enhance dissolution. Validate stability via dynamic light scattering (DLS) .

- Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents, then quantify plasma/tissue levels via LC-MS/MS. Adjust dosing regimens based on half-life (t½) and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.